Virginiamycin M1 is a polyunsaturated macrocyclic lactone antibiotic belonging to the streptogramin A group. [] It is produced by Streptomyces virginiae, [] and acts synergistically with Virginiamycin S1 to inhibit bacterial protein synthesis. [] Virginiamycin M1 is a crucial subject in scientific research, particularly in the fields of antibiotic resistance, ribosomal structure, and the development of novel therapeutic agents.
While the total synthesis of Virginiamycin M1 has not been reported, a related cyclodepsipeptide, Patricin A, has been successfully synthesized. [] Patricin A shares structural similarities with Virginiamycin S1, differing only in the replacement of 4-oxo-pipecolic acid with proline. [] This suggests that a similar synthetic approach could potentially be adapted for the production of Virginiamycin M1.
Virginiamycin M1 can undergo several chemical reactions, most notably acetylation by Virginiamycin O-acetyltransferase (Vat) enzymes. [] This acetylation reaction inactivates Virginiamycin M1, contributing to bacterial resistance against streptogramin antibiotics. [] Additionally, Virginiamycin M1 can be chemically modified to create derivatives with altered biological properties. [, ] For instance, researchers have synthesized dihydro-13,14-anhydro, 13,14-anhydro, and 13-desoxy analogs of Virginiamycin M1. [] These analogs exhibited potent gastrin and brain cholecystokinin (CCK) antagonist activity, highlighting the potential for exploring its derivatives for diverse applications beyond antibacterial activity.
Virginiamycin M1 acts by binding to the 50S ribosomal subunit of bacteria, specifically at the peptidyl transferase center. [, ] This binding event inhibits the peptidyl transferase reaction, effectively blocking protein synthesis. [, ] It binds to a distinct site from Virginiamycin S1, and the combined binding of both components results in a synergistic effect, significantly enhancing antibacterial activity. []
Virginiamycin M1 is a macrocyclic lactone with multiple unsaturated bonds. [] It exhibits a degree of conformational flexibility depending on the solvent environment. [, ] Specific physical and chemical properties, such as solubility, melting point, and spectral characteristics, have not been extensively reported in the scientific literature.
Antibiotic Resistance Research: Virginiamycin M1 serves as a valuable tool for studying bacterial resistance mechanisms, particularly those related to streptogramin antibiotics. [] Understanding the molecular basis of resistance, such as the role of Vat enzymes in inactivating Virginiamycin M1, is crucial for developing strategies to combat antibiotic resistance. []
Ribosomal Structure and Function: Studies using Virginiamycin M1 have contributed to our understanding of the structure and function of the bacterial ribosome, particularly the peptidyl transferase center. [] Chemical probing of ribosome-antibiotic complexes has provided valuable insights into the binding sites and conformational changes induced by Virginiamycin M1, ultimately enhancing our knowledge of ribosomal dynamics and protein synthesis. []
Development of Novel Therapeutics: Derivatives of Virginiamycin M1, such as the 15-dihydro-13,14-anhydro analog (L-156,586), have demonstrated potent antagonist activity against gastrin and brain CCK receptors. [] This discovery highlights the potential for exploring Virginiamycin M1 as a scaffold for the development of novel therapeutic agents targeting CCK receptors, which are implicated in various physiological processes, including anxiety, pain, and gastrointestinal function.
Analytical Chemistry: Numerous analytical methods have been developed for the detection and quantification of Virginiamycin M1 in various matrices, including animal feed, milk, eggs, and environmental samples. [, , , , ] These methods often utilize liquid chromatography coupled with mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) to achieve high sensitivity and selectivity. [, , , , ] The development of reliable analytical methods is essential for monitoring Virginiamycin M1 residues in food and environmental samples, ensuring food safety and assessing potential environmental impacts.
Overcoming Streptogramin Resistance: Further research is needed to develop strategies to overcome resistance to streptogramin antibiotics, particularly those mediated by Vat enzymes. [] This could involve the development of novel streptogramin A analogs that evade inactivation by Vat enzymes, the discovery of Vat inhibitors, or the exploration of combination therapies that target multiple resistance mechanisms. []
Exploration of Novel Virginiamycin M1 Derivatives: The discovery of potent CCK antagonist activity in certain Virginiamycin M1 analogs warrants further exploration of its chemical space for the development of novel therapeutic agents. [] Structure-activity relationship studies could identify key structural features that contribute to CCK antagonist activity, leading to the design of optimized analogs with improved potency and selectivity.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4